2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-13(10-11-6-2-1-3-7-11)17-15-19-18-14(21-15)12-8-4-5-9-16-12/h1-9H,10H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFVEZCWJICXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring is electron-deficient, making the C-2 and C-5 positions susceptible to nucleophilic substitution. For example:
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Reaction with amines : Substitution at C-5 of the oxadiazole ring occurs with primary/secondary amines under mild conditions.
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Halogenation : Bromine or chlorine can replace substituents at C-2 or C-5 in the presence of Lewis acids like FeCl₃ .
Example Reaction Table
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C, 6h | Benzylamine | 5-(Benzylamino)-2-phenylacetamide | 78% | |
| FeCl₃, CHCl₃, 25°C, 2h | Cl₂ | 5-Chloro-2-phenylacetamide derivative | 65% |
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux yields 2-phenylacetic acid and 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine .
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Basic Hydrolysis : NaOH/EtOH produces the sodium salt of 2-phenylacetic acid .
Mechanistic Pathway
Coordination Chemistry with Metal Ions
The pyridinyl nitrogen acts as a ligand for transition metals, forming complexes:
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Cu(II) Complexes : Reacts with CuCl₂ in ethanol to form a square-planar complex (λₐₐ = 650 nm).
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Pd(II) Catalysis : Facilitates Suzuki-Miyaura cross-coupling reactions with aryl boronic acids .
Complexation Data
| Metal Salt | Ligand Ratio | Geometry | Application | Source |
|---|---|---|---|---|
| CuCl₂ | 1:2 | Square | Antimicrobial activity | |
| Pd(OAc)₂ | 1:1 | Linear | Catalytic C–C bond formation |
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes nitration, sulfonation, or halogenation:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position (76% yield) .
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Bromination : Br₂/FeBr₃ produces 4-bromo-2-phenyl derivatives.
Regioselectivity
The electron-withdrawing oxadiazole group directs electrophiles to the phenyl ring’s meta position, while the acetamide group favors para substitution .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
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With Alkynes : Forms fused imidazo-oxadiazoles under Ru catalysis .
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With Nitrile Oxides : Generates 1,2,4-oxadiazole hybrids.
Key Example
Biological Activity and Reactivity
Derivatives exhibit pharmacological interactions via:
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Enzyme Inhibition : Binds to COX-2 (IC₅₀ = 3.2 µM) and α-glucosidase (IC₅₀ = 8.7 µM) .
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Antimicrobial Action : Disrupts bacterial cell membranes (MIC = 12.5 µg/mL against S. aureus).
Structure-Activity Relationship (SAR)
| Substituent | Activity Enhancement | Mechanism | Source |
|---|---|---|---|
| Electron-withdrawing | Improved enzyme inhibition | Polar interactions with active site | |
| Bulkier aryl groups | Increased antimicrobial potency | Membrane disruption |
Spectroscopic Characterization
Reaction products are confirmed via:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Analogous 1,3,4-Oxadiazole Derivatives
Substituent Variations on the Oxadiazole Core
The 1,3,4-oxadiazole ring serves as a central pharmacophore, with substitutions at positions 2 and 5 modulating bioactivity:
- Position 5: Pyridin-2-yl (Target Compound): Enhances hydrogen bonding and aromatic interactions . Benzofuran-2-yl (): Improves antimicrobial activity due to extended conjugation . 4-Methoxyphenyl (): Increases electron density, enhancing interactions with Mycobacterium tuberculosis enzymes .
- Position 2 :
Key Structural Analogues
Anticancer Activity
- Thiadiazole Derivatives (): 2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives induce apoptosis via caspase-3/7 activation (IC₅₀ = 1.2–8.7 µM) .
- Indole-Based Oxadiazoles (): Compound 2a showed 80% yield and in vitro cytotoxicity against cancer cell lines .
Antimicrobial Activity
- Benzofuran-Oxadiazoles (): 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide exhibited potent laccase catalysis and antimicrobial effects .
- Pyridinyl Derivatives (): N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)amine derivatives demonstrated promising antimicrobial activity .
Enzyme Inhibition
- Schiff Base Oxadiazoles (): N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide showed α-glucosidase inhibition (IC₅₀ = 12.3 µM) .
Research Findings and Comparative Data
Biological Activity
2-Phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to delve into the biological activity of this compound, focusing on its antimicrobial, antitumor, and enzymatic inhibition properties. We will also present relevant data tables and case studies that illustrate its efficacy and potential applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O2 |
| Molecular Weight | 270.30 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 70.12 Ų |
Antimicrobial Activity
Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of 1,3,4-oxadiazole demonstrated potent antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Efficacy
In a comparative study of various oxadiazole derivatives, this compound was tested for its Minimum Inhibitory Concentration (MIC) values against several pathogens. The results are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| Klebsiella pneumoniae | 20 |
These findings suggest that the compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria.
Antitumor Activity
The potential antitumor activity of this compound has also been explored. Research indicates that similar oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Antitumor Mechanism
In vitro studies conducted on human cancer cell lines revealed that treatment with the compound resulted in:
- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase.
- Apoptosis Induction : Increased levels of caspase activation were observed.
The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 18 |
Enzymatic Inhibition
Another area of interest is the compound's ability to inhibit key enzymes involved in neurodegenerative diseases. Studies have reported that oxadiazole derivatives can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission .
Case Study: Enzymatic Activity
A detailed analysis revealed that:
- AChE Inhibition : The compound exhibited an IC50 value of 0.8 µM.
- BChE Inhibition : An IC50 value of 1.5 µM was recorded.
These findings indicate that the compound has potential therapeutic applications in treating Alzheimer's disease by enhancing cholinergic transmission.
Q & A
Basic: What synthetic routes are most effective for preparing 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide?
Methodological Answer:
The compound is typically synthesized via a multi-step approach:
Oxadiazole Ring Formation : React hydrazide derivatives with carbon disulfide under basic conditions to form 1,3,4-oxadiazole intermediates. For example, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine can be prepared by cyclizing pyridine-2-carboxylic acid hydrazide with CS₂ in ethanol/KOH .
Acetamide Coupling : Condense the oxadiazole amine with 2-phenylacetyl chloride using triethylamine as a base. Reflux in dry THF for 4–6 hours yields the target compound .
Key Optimization Factors :
- Purity of intermediates (monitored via TLC).
- Use of anhydrous conditions to prevent hydrolysis.
Basic: What analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, oxadiazole ring protons at δ 6.8–7.2 ppm) and carbon shifts (amide carbonyl at ~165–170 ppm) .
- FTIR : Detect characteristic bands (C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 323.3) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angle between pyridine and oxadiazole rings: ~12.5°) .
Basic: How is the bioactivity of this compound evaluated in antimicrobial studies?
Methodological Answer:
- In Vitro Assays : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains using agar diffusion or broth dilution (MIC determination).
- Docking Studies : Simulate binding to target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina. Key interactions include H-bonds with oxadiazole nitrogen and pyridyl π-stacking .
Data Interpretation : Activity discrepancies may arise from assay variations (e.g., nutrient media pH affecting compound solubility) .
Advanced: How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
Conflicts often stem from:
- Structural Analogues : Minor substitutions (e.g., chloro vs. methoxy groups) alter lipophilicity and binding .
- Assay Conditions : Compare MIC values under standardized CLSI guidelines vs. in-house protocols.
- Resistance Mechanisms : Evaluate efflux pump activity in resistant strains via ethidium bromide accumulation assays.
Case Example : A 2023 study reported weak antifungal activity (MIC >128 µg/mL), while a 2024 docking study suggested strong binding. Resolution required validating target engagement via SPR or ITC .
Advanced: What strategies optimize reaction yields during acetamide coupling?
Methodological Answer:
- Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the oxadiazole amine .
- Solvent Effects : Use DMF instead of THF for improved solubility of aromatic intermediates.
- Temperature Control : Maintain 60–70°C to prevent oxadiazole ring decomposition.
Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, Et₃N, 25°C | 52 | 89% |
| DMF, DMAP, 70°C | 78 | 95% |
Advanced: How does molecular docking explain selective enzyme inhibition?
Methodological Answer:
- Target Selection : Prioritize enzymes with conserved active sites (e.g., COX-2, LOX).
- Docking Parameters : Use Glide SP mode with OPLS4 force field. Key interactions:
- Pyridyl N with Arg120 (COX-2).
- Oxadiazole O with Tyr355.
- Validation : Compare docking scores (e.g., -9.2 kcal/mol for COX-2 vs. -6.8 kcal/mol for COX-1) with experimental IC₅₀ values .
Advanced: How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Acidic (pH 2) : Rapid hydrolysis of acetamide to carboxylic acid (t₁/₂ = 2 h).
- Neutral (pH 7.4) : Stable for >48 h (HPLC monitoring).
- Thermal Stability : Decomposes at >150°C (TGA data). Store at 4°C in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
